molecular formula C7H6IN3 B062289 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 180995-02-2

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Cat. No. B062289
CAS RN: 180995-02-2
M. Wt: 259.05 g/mol
InChI Key: ZTQHKPCXMQZMFA-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a compound of interest in the field of heterocyclic chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, molecular and physical properties, as well as chemical reactivity, have been explored in various studies.

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-amino-5-iodo-4-methylpyridine-3-carbonitrile, often involves multi-step reactions such as Michael addition and imino-nitrile cyclization. For example, Dong et al. (2010) described the synthesis of related pyridine carbonitriles through tandem Michael addition/imino-nitrile cyclization, highlighting the methodologies applicable to synthesizing structurally complex pyridines (Dong et al., 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those similar to 2-amino-5-iodo-4-methylpyridine-3-carbonitrile, is characterized using various spectroscopic methods such as MS, IR, CHN, and NMR, and sometimes confirmed by X-ray diffraction. These techniques provide insights into the compound's molecular framework and substituent effects (Dong et al., 2010).

Scientific Research Applications

Carbon Capture and Utilization

Amino acid salt solutions, including those that may structurally relate to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," are considered promising for carbon capture due to their environmental friendliness, lower evaporation rates, and reduced degradation issues compared to traditional amine solutions. These compounds play a crucial role in developing effective strategies for carbon capture and storage (CCS), potentially contributing to mitigating climate change impacts by reducing atmospheric CO2 levels (Zhang et al., 2018).

Synthesis of Heterocycles

Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Given the structural similarity, "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile" could similarly be a precursor or intermediate in synthesizing diverse heterocyclic compounds, highlighting its importance in medicinal chemistry and materials science (Nazarov et al., 2021).

Drug Research and Development

Compounds like "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile" can be involved in the synthesis and functionalization of β-amino acid derivatives, which are significant in drug research. Cyclic β-amino acids, for instance, have shown impact in developing new pharmacologically active molecules, underlining the role of nitrogen-containing heterocycles in discovering and designing new therapeutics (Kiss et al., 2018).

Environmental and Biomedical Applications

The modification and functionalization of quantum dots with amino acids, which could include compounds similar to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," suggest their potential applications in creating optoelectronic devices, sensors, and energy storage systems. This highlights the intersection of organic synthesis with materials science and engineering, pointing to the broad applicability of such compounds in various technological advancements (Ravi et al., 2021).

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Safety and Hazards

Specific safety and hazard information for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is not provided in the search results . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions of research involving 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile are not provided in the search results. As this compound is used for research and development purposes , its future directions may depend on the outcomes of current research.

properties

IUPAC Name

2-amino-5-iodo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHKPCXMQZMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464466
Record name 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

CAS RN

180995-02-2
Record name 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared in a manner analogous to that of Step C of Example 4, using 8.3 grams (0.063 mole) of 2-amino-3-cyano-4-methylpyridine (prepared as in Step B of Example 4) and 14.2 grams (0.063 mole) of N-iodosuccinimide in 250 mL of N,N-dimethylformamide, yielding 2-amino-3-cyano-5-iodo-4-methylpyridine.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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